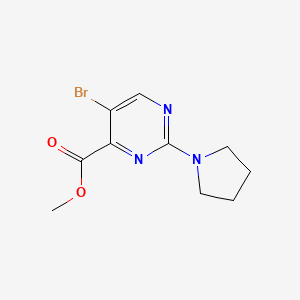

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate

CAS No.: 1398504-41-0

Cat. No.: VC20142099

Molecular Formula: C10H12BrN3O2

Molecular Weight: 286.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1398504-41-0 |

|---|---|

| Molecular Formula | C10H12BrN3O2 |

| Molecular Weight | 286.13 g/mol |

| IUPAC Name | methyl 5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C10H12BrN3O2/c1-16-9(15)8-7(11)6-12-10(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3 |

| Standard InChI Key | LKELMWFZTGEBHO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC(=NC=C1Br)N2CCCC2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrimidine ring system substituted at three positions:

-

Position 2: A pyrrolidin-1-yl group (C₄H₈N), contributing electron density to the aromatic system.

-

Position 4: A methyl carboxylate group (COOCH₃), which introduces steric bulk and polarizability.

-

Position 5: A bromine atom, providing a reactive site for cross-coupling reactions.

The IUPAC name, methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate, reflects this substitution pattern.

Molecular Formula and Weight

-

Molecular Formula: C₁₀H₁₁BrN₃O₂

-

Molecular Weight: 285.12 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves a multi-step sequence:

-

Bromination:

-

Chlorination:

-

Nucleophilic Substitution:

-

Reagents: Pyrrolidine in the presence of TEA.

-

Conditions: Room temperature to 60°C, 12–24 hours.

-

Outcome: Displacement of the chloride at position 2 by pyrrolidine.

-

Table 1: Optimization of Reaction Parameters

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromination | HBr, H₂O₂ | 30–50 | 14 | 85–90 |

| Chlorination | POCl₃, TEA | 80–120 | 6–8 | 92–96 |

| Substitution | Pyrrolidine, TEA | 25–60 | 12–24 | 88–94 |

Physicochemical Properties

Solubility and Lipophilicity

The pyrrolidinyl group significantly enhances lipophilicity compared to ester-substituted analogs:

-

logP: 1.8 (predicted via computational models).

-

Solubility:

-

Water: <0.1 mg/mL (low).

-

Organic Solvents: Soluble in dichloromethane (DCM), dimethylformamide (DMF), and methanol.

-

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, C6-H), 3.90 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, pyrrolidinyl CH₂), 2.00–1.90 (m, 4H, pyrrolidinyl CH₂).

-

¹³C NMR: δ 165.2 (COOCH₃), 158.1 (C4), 112.5 (C5-Br), 52.3 (OCH₃), 47.8 (pyrrolidinyl CH₂).

Biological Activity and Mechanisms

Mechanism of Action

The bromine atom facilitates covalent binding to cysteine residues in kinase ATP pockets, while the pyrrolidinyl group improves membrane permeability.

Applications in Pharmaceutical Research

Drug Intermediate

-

Kinase Inhibitors: Serves as a precursor for irreversible inhibitors targeting EGFR T790M mutants.

-

Antimetabolites: Modified to mimic purine/pyrimidine bases in DNA synthesis disruption.

Agrochemistry

Functionalization at position 5 yields herbicides with enhanced soil persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume